Cas no 2171669-03-5 (3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4-Bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its key structural features include a 4-bromo-2,6-difluorophenyl group and an Fmoc-protected amino moiety, making it valuable for introducing fluorinated aromatic systems in target molecules. The bromo and difluoro substituents enhance reactivity for further functionalization, while the Fmoc group provides orthogonal protection for amine functionalities in multi-step syntheses. This compound is particularly useful in medicinal chemistry and materials science, where precise control over molecular architecture is required. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171669-03-5 structure
Product name:3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171669-03-5
MF:C25H19BrF2N2O5
MW:545.329572916031
CID:5812816
PubChem ID:165812534

3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1482199
    • 3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171669-03-5
    • Inchi: 1S/C25H19BrF2N2O5/c26-13-9-19(27)23(20(28)10-13)30-24(33)21(11-22(31)32)29-25(34)35-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,29,34)(H,30,33)(H,31,32)
    • InChI Key: DABHFHBWGARMSL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)F)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

Computed Properties

  • Exact Mass: 544.04454g/mol
  • Monoisotopic Mass: 544.04454g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.4

3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1482199-0.1g
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482199-5.0g
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
5g
$9769.0 2023-06-06
Enamine
EN300-1482199-100mg
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1482199-5000mg
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1482199-1000mg
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1482199-0.5g
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
0.5g
$3233.0 2023-06-06
Enamine
EN300-1482199-1.0g
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
1g
$3368.0 2023-06-06
Enamine
EN300-1482199-0.25g
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
0.25g
$3099.0 2023-06-06
Enamine
EN300-1482199-250mg
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1482199-10000mg
3-[(4-bromo-2,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171669-03-5
10000mg
$14487.0 2023-09-28

Additional information on 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Analysis of 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171669-03-5)

In the realm of organic chemistry and pharmaceutical research, 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171669-03-5) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated for convenience, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug discovery. Its molecular structure incorporates a 4-bromo-2,6-difluorophenyl moiety, a carbamoyl group, and an Fmoc-protected amino acid, making it a versatile intermediate for advanced chemical transformations.

The growing interest in CAS No. 2171669-03-5 aligns with the broader trends in targeted drug design and bioconjugation techniques. Researchers are increasingly exploring its utility in the development of peptide-based therapeutics, a field that has seen exponential growth due to the rise of personalized medicine and biologics. The compound’s bromine and fluorine substituents enhance its reactivity, enabling precise modifications for applications in fluorescence labeling and proteomics studies. These attributes make it a valuable tool for scientists working on high-throughput screening and biomarker discovery.

One of the most frequently searched questions regarding this compound revolves around its synthetic pathways and purification methods. The Fmoc group in 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is particularly noteworthy, as it serves as a protective group in solid-phase peptide synthesis (SPPS). This method is widely used in the production of therapeutic peptides, such as those employed in oncology and metabolic disorders. The compound’s stability under acidic conditions and its compatibility with automated synthesizers further contribute to its popularity in modern laboratories.

Another hot topic tied to this compound is its role in click chemistry and bioorthogonal reactions. The presence of both bromo and difluoro groups allows for selective cross-coupling reactions, which are essential in constructing complex molecular architectures. This capability is particularly relevant in the context of antibody-drug conjugates (ADCs), where precise linkage between a drug and a targeting antibody is critical. As the demand for next-generation ADCs grows, so does the need for reliable building blocks like CAS No. 2171669-03-5.

From a commercial perspective, the compound’s availability and scalable synthesis are key considerations for pharmaceutical companies. Suppliers often highlight its high purity (>98%) and compatibility with HPLC and LC-MS techniques, ensuring reproducibility in research settings. Additionally, its applications extend to material science, where it is used to modify surfaces for biosensor development. This interdisciplinary relevance underscores its importance in both academic and industrial research.

Environmental and safety aspects of 3-(4-bromo-2,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid are also frequently discussed. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended due to its potential sensitivity to light and moisture. Researchers are advised to store it in a cool, dry environment and use appropriate personal protective equipment (PPE) during experiments. These precautions align with the broader push for sustainable laboratory practices and green chemistry initiatives.

In summary, CAS No. 2171669-03-5 represents a critical intersection of chemistry, biology, and medicine. Its multifaceted applications—from peptide synthesis to bioconjugation—make it a staple in cutting-edge research. As the scientific community continues to explore its potential, this compound is poised to play an even greater role in the development of innovative therapeutics and diagnostic tools. For those seeking detailed spectroscopic data or synthetic protocols, consulting peer-reviewed journals or specialized databases is highly recommended.

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